3-Bromo-4-chloro-2-methylquinoline is a solid organic compound with the empirical formula and a molecular weight of 256.53 g/mol. This compound belongs to the quinoline family, which is known for its diverse applications in synthetic organic chemistry and medicinal chemistry. Its unique structure and properties make it a subject of interest for various biochemical studies and industrial applications.
3-Bromo-4-chloro-2-methylquinoline can be synthesized through various classical and modern organic synthesis methods. It is classified under heterocyclic compounds due to its nitrogen-containing ring structure, specifically as a substituted quinoline. Quinoline derivatives are widely studied for their biological activities and potential therapeutic uses.
The synthesis of 3-Bromo-4-chloro-2-methylquinoline can be achieved through several methods, including classical synthetic routes and contemporary techniques:
These methods are documented in literature, showcasing various protocols for synthesizing this compound effectively .
The molecular structure of 3-Bromo-4-chloro-2-methylquinoline is represented by the following:
BrC1=C(Cl)C2=CC=CC=C2N=C1C1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3This structure indicates that the compound contains a bromine atom at the third position, a chlorine atom at the fourth position, and a methyl group at the second position of the quinoline ring system. The presence of these halogen substituents contributes to its reactivity and biological activity .
3-Bromo-4-chloro-2-methylquinoline participates in various chemical reactions that are essential for its functionalization and application:
The mechanism of action of 3-Bromo-4-chloro-2-methylquinoline primarily involves its interactions with biological molecules:
3-Bromo-4-chloro-2-methylquinoline exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and its application in various chemical processes.
3-Bromo-4-chloro-2-methylquinoline has significant scientific uses across multiple fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1